![molecular formula C16H12OS B14234272 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one CAS No. 531548-41-1](/img/structure/B14234272.png)
2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one is an organic compound with a unique structure that includes a cyclopropene ring, a phenyl group, and a methylsulfanyl group
Vorbereitungsmethoden
The synthesis of 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with phenylacetylene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a cyclization process, forming the cyclopropene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropene ring and phenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one include:
4-(Methylsulfanyl)phenylacetic acid: This compound shares the methylsulfanyl group but differs in its overall structure and properties.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound has a similar phenyl and methylsulfonyl group but is part of a different chemical class.
N-[4-(Methylsulfanyl)phenyl]imidodicarbonimidic diamide: This compound also contains the methylsulfanyl group but has a different core structure.
The uniqueness of this compound lies in its cyclopropene ring, which imparts distinct chemical and physical properties compared to these similar compounds.
Eigenschaften
CAS-Nummer |
531548-41-1 |
|---|---|
Molekularformel |
C16H12OS |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
2-(4-methylsulfanylphenyl)-3-phenylcycloprop-2-en-1-one |
InChI |
InChI=1S/C16H12OS/c1-18-13-9-7-12(8-10-13)15-14(16(15)17)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI-Schlüssel |
QITARFSHADMTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


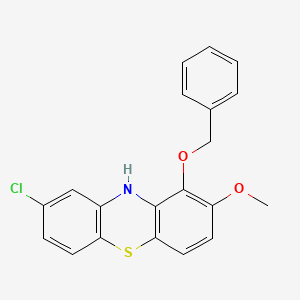
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)

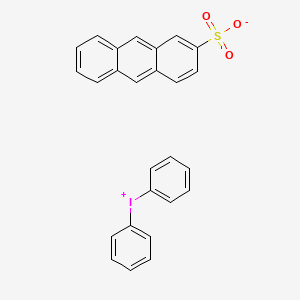
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
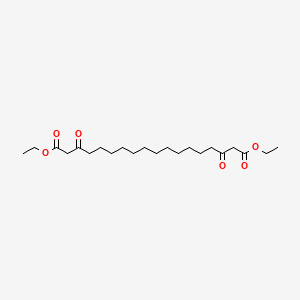
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
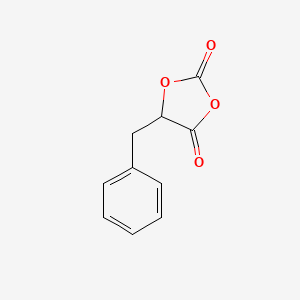
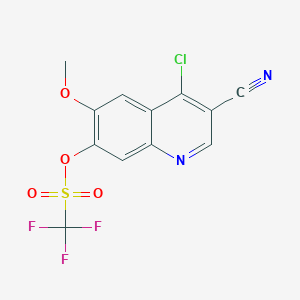
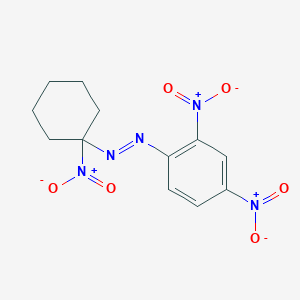
![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
